4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile
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Overview
Description
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C16H13ClINO2. It is a derivative of benzonitrile, featuring a chlorobenzyl group, an ethoxy group, and an iodine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amine group is converted to a chlorobenzyl group through a substitution reaction with 2-chlorobenzyl chloride.
Etherification: The ethoxy group is introduced via an etherification reaction using ethyl iodide.
Iodination: Finally, the iodine atom is introduced through an iodination reaction using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chlorine and iodine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various halides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
- 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Uniqueness
4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClINO2/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-8H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAFSOKZSNNVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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